2-(2,6-Dimethylmorpholino)isonicotinonitrile
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Overview
Description
2-(2,6-Dimethylmorpholino)isonicotinonitrile is an organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholino)isonicotinonitrile typically involves the reaction of 2,6-dimethylmorpholine with isonicotinonitrile under specific conditions. One common method involves the use of a solvent such as anhydrous methanol and a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholino)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the nitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2,6-Dimethylmorpholino)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylisonicotinonitrile: A related compound with a similar structure but different substitution pattern.
Uniqueness
2-(2,6-Dimethylmorpholino)isonicotinonitrile is unique due to the presence of both the morpholine ring and the isonicotinonitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12/h3-5,9-10H,7-8H2,1-2H3 |
InChI Key |
QTCPUKWQBZDGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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